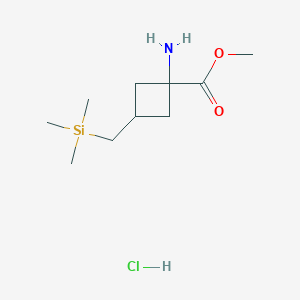

Methyl 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

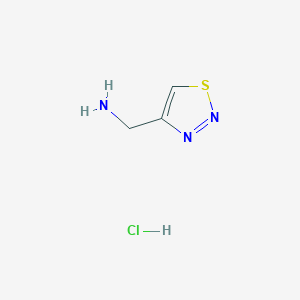

The molecular weight of this compound is 251.83. The InChI code, which is a textual identifier for chemical substances, is 1S/C10H21NO2Si.ClH/c1-13-9(12)10(11)5-8(6-10)7-14(2,3)4;/h8H,5-7,11H2,1-4H3;1H . This code can be used to generate a 2D structure of the compound using appropriate software.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It’s slightly soluble in water .科学的研究の応用

Stereodivergent Syntheses and Cyclobutene Reactions

Research demonstrates innovative synthetic routes and reactions involving cyclobutene derivatives, showcasing their versatility in organic synthesis. For example, efficient synthesis methods for beta-amino acid derivatives and bis(cyclobutane) beta-dipeptides highlight the potential for creating novel compounds with specific stereochemical configurations (Izquierdo et al., 2002). These methodologies are crucial for developing peptidomimetics and bioactive molecules with tailored properties.

Electrocyclic Reactions and Torquoselectivity

Studies into the torquoselectivity of cyclobutene electrocyclic reactions provide insight into the control mechanisms governing chemical transformations. The competition between ester and formyl groups in controlling the outcome of these reactions confirms theoretical predictions and enhances our understanding of reaction dynamics (Niwayama & Houk, 1992). This knowledge is pivotal for designing reactions with desired outcomes, crucial in synthetic organic chemistry.

Amino Acid Derivatives and Peptide Synthesis

The synthesis of amino acid methyl esters, including those derived from cyclobutane and similar structures, reveals methods for preparing building blocks for peptide synthesis (Li & Sha, 2008). These derivatives are key intermediates in the production of peptides and proteins, which have wide-ranging applications in pharmaceuticals and biotechnology.

Methodological Advances in Organic Synthesis

Research into the synthesis, structure, and reactions of cyclobutane derivatives and related compounds has led to methodological advancements. For instance, the synthesis and polymerization of trimethyl bicyclobutane-1,2,2-tricarboxylate provide insights into the production of polymers with unique properties (Hall & Fischer, 1977). These advancements contribute to the development of new materials with potential applications in various industries.

Safety and Hazards

The compound is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

methyl 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2Si.ClH/c1-13-9(12)10(11)5-8(6-10)7-14(2,3)4;/h8H,5-7,11H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFBEDOOTUQPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)C[Si](C)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2684945.png)

![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2684947.png)

![6-Acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684951.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2684961.png)

![6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B2684963.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide](/img/structure/B2684965.png)